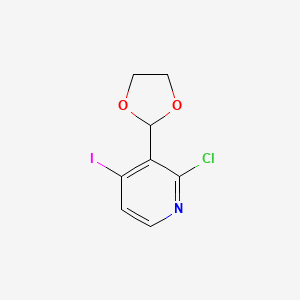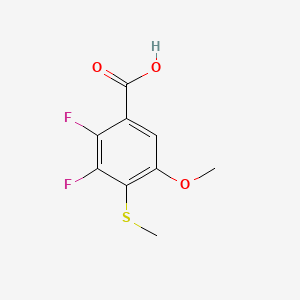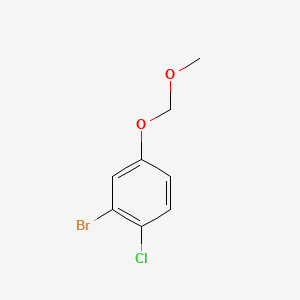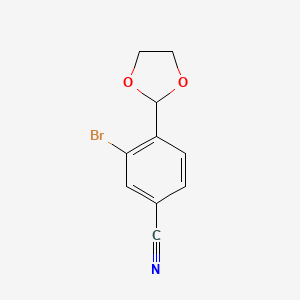
4-(2,6-Dimethylphenyl)thian-4-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(2,6-Dimethylphenyl)thian-4-ol, also known as 2,6-dimethylthiophenol (DMT) is an organic compound belonging to the thiophenol family of compounds. It is an aromatic compound with a molecular formula of C9H10OS, and a molecular weight of 166.26 g/mol. DMT is a colorless liquid at room temperature, with a pungent odor. It is soluble in many organic solvents and insoluble in water.
Scientific Research Applications
DMT has been studied for its potential applications in a variety of scientific fields. It has been used in the synthesis of pharmaceuticals, as a corrosion inhibitor, and as a dye for the detection of certain proteins. It has also been used in the synthesis of polymers, as a catalyst, and as a stabilizer for organic compounds.
Mechanism of Action
DMT is an organic compound that acts as an inhibitor of certain enzymes. It is thought to act by binding to the active sites of these enzymes, thus blocking their activity. This mechanism of action is similar to that of other thiophenol compounds.
Biochemical and Physiological Effects
DMT has been studied for its potential effects on the human body. It has been found to have anti-inflammatory, anti-oxidant, and anti-microbial properties. It has also been found to have some potential effects on the central nervous system, although more research is needed to understand these effects.
Advantages and Limitations for Lab Experiments
The use of DMT in laboratory experiments has several advantages. It is relatively inexpensive and easy to obtain, and it is a stable compound that does not degrade easily. It also has a low toxicity, making it safe to use in experiments. However, DMT is also insoluble in water, which can make it difficult to use in certain experiments.
Future Directions
The potential applications of DMT are still being explored. Some possible future directions include the use of DMT in the synthesis of new pharmaceuticals, as a corrosion inhibitor, and as a dye for the detection of proteins. Additionally, further research could be done on the effects of DMT on the human body, as well as its potential use in the synthesis of polymers and as a catalyst. Finally, further research could be done on the mechanism of action of DMT and its effects on enzymes.
Synthesis Methods
DMT can be synthesized through the reaction of 4-(2,6-Dimethylphenyl)thian-4-olphenol and thiourea in the presence of a base, such as sodium hydroxide. The reaction is carried out at temperatures ranging from 90-100°C, and yields a product that is 95-97% pure.
properties
IUPAC Name |
4-(2,6-dimethylphenyl)thian-4-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18OS/c1-10-4-3-5-11(2)12(10)13(14)6-8-15-9-7-13/h3-5,14H,6-9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVXFNIFDTQFIFY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)C2(CCSCC2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18OS |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.35 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














